molecular formula C13H12N4 B15355147 1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine

1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine

Cat. No.: B15355147
M. Wt: 224.26 g/mol
InChI Key: LRSHWUHXEFEVET-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine typically involves multiple steps, starting with the formation of the benzimidazole core. One common method is the condensation of o-phenylenediamine with pyridine-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring. Subsequent methylation of the benzimidazole nitrogen atom yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole or pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various benzimidazole and pyridine derivatives, which can be further modified for specific applications.

Scientific Research Applications

1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine has shown promise in several scientific research applications:

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanisms can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

1-Methyl-2-pyridin-3-ylbenzimidazol-5-amine is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • 2-Methyl-3-pyridin-2-ylbenzimidazol-5-amine

  • 3-Methyl-2-pyridin-4-ylbenzimidazol-5-amine

  • 4-Methyl-2-pyridin-3-ylbenzimidazol-5-amine

These compounds share the benzimidazole and pyridine motifs but differ in the position and nature of the substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-methyl-2-pyridin-3-ylbenzimidazol-5-amine

InChI

InChI=1S/C13H12N4/c1-17-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3

InChI Key

LRSHWUHXEFEVET-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CN=CC=C3

Origin of Product

United States

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